molecular formula C12H16O2 B8611062 4-benzyltetrahydro-2H-pyran-4-ol

4-benzyltetrahydro-2H-pyran-4-ol

Cat. No.: B8611062
M. Wt: 192.25 g/mol
InChI Key: YMOSGXFSQLWKED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-benzyltetrahydro-2H-pyran-4-ol is an organic compound featuring a tetrahydropyran ring substituted with a benzyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-benzyltetrahydro-2H-pyran-4-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of benzyl alcohol with 3,4-dihydropyran in the presence of an acid catalyst such as p-toluenesulfonic acid. The reaction proceeds via the formation of a tetrahydropyranyl ether intermediate, which is subsequently hydrolyzed to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as sulfuric acid or phosphomolybdic acid can be employed to facilitate the cyclization process .

Chemical Reactions Analysis

Types of Reactions: 4-benzyltetrahydro-2H-pyran-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The benzyl group can be reduced to a methyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Benzyl-tetrahydro-pyran-4-one.

    Reduction: 4-Methyl-tetrahydro-pyran-4-ol.

    Substitution: 4-Benzyl-tetrahydro-pyran-4-chloride.

Scientific Research Applications

4-benzyltetrahydro-2H-pyran-4-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-benzyltetrahydro-2H-pyran-4-ol involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the benzyl group can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate enzyme activity and influence metabolic pathways .

Comparison with Similar Compounds

    Tetrahydropyran: A simpler analog without the benzyl and hydroxyl substitutions.

    4-Hydroxytetrahydropyran: Similar structure but lacks the benzyl group.

    Benzyl alcohol: Contains the benzyl group but lacks the tetrahydropyran ring.

Uniqueness: 4-benzyltetrahydro-2H-pyran-4-ol is unique due to the combination of the tetrahydropyran ring, benzyl group, and hydroxyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

4-benzyloxan-4-ol

InChI

InChI=1S/C12H16O2/c13-12(6-8-14-9-7-12)10-11-4-2-1-3-5-11/h1-5,13H,6-10H2

InChI Key

YMOSGXFSQLWKED-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(CC2=CC=CC=C2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Tetrahydropyran-4-one (4.34 g, 43.4 mmol) is treated with benzylmagnesium chloride (2 M in THF, 32.5 mL, 65.0 mmol) according to general procedure A. The crude product is filtered through silica gel, first with CH2Cl2, then with 1:1 hexane/EtOAc, to give alcohol 17 as a colorless oil (7.3 g, 87%) . 1H NMR (CDCl3) 7.40-7.15(m,5), 3.80-3.65(m,4), 2.77(s,2), 1.81(s,1), 1.80-1.70(m,2), 1.50-1.40(m,2); 3C NMR(CDCl3) 135.90, 130.53, 128.32, 126.74, 68.55, 63.65, 49.42, 37.46; MS(MW=192.3, CI/CH4, eE=70eV) m/z 193 (M+H)+, 191, 176, 175(base peak), 157, 145, 129, 119, 101, 92, 83, 71.
Quantity
4.34 g
Type
reactant
Reaction Step One
Quantity
32.5 mL
Type
reactant
Reaction Step One
Yield
87%

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